2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride is a chemical compound characterized by its trifluoromethyl group and a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 212.6 g/mol. The compound appears as a white to off-white crystalline solid and is soluble in water. It is primarily utilized in pharmaceutical research due to its unique structural properties that enhance biological activity and stability .
The chemical reactivity of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride can be attributed to the presence of the trifluoromethyl group, which influences both nucleophilicity and electrophilicity in reactions. Common reactions include:
Research indicates that 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential as an antidepressant and anxiolytic agent. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to cross biological membranes and interact with central nervous system targets .
Several synthesis methods have been developed for 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride:
These methods allow for the modification of the compound's structure to tailor its properties for specific applications .
The primary applications of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride include:
Studies have shown that 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride interacts with various biological targets. Interaction studies often focus on:
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .
Several compounds share structural similarities with 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,2,2-Trifluoroethylamine | C₂H₃F₃N | Lacks pyridine ring; simpler structure |
3-Pyridylmethanol | C₇H₉NO | Contains hydroxyl group; different reactivity |
4-Aminopyridine | C₅H₅N₃ | No fluorine; different biological activity profile |
1-(Pyridin-3-yl)ethanamine | C₇H₈N₂ | Similar amine structure; lacks trifluoromethyl group |
The unique trifluoromethyl group in 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride significantly enhances its lipophilicity and biological activity compared to these similar compounds .
The compound’s IUPAC name, 2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride, reflects its core structural elements:
The molecular formula is C₇H₈ClF₃N₂, with a molecular weight of 212.60 g/mol.
Parameter | Value |
---|---|
CAS Number | 1187929-38-9 |
MDL Number | MFCD11506260 |
InChI Key | CQZMNGPRQBZYSO-UHFFFAOYSA-N |
SMILES | Cl.NC(C1=NC=CC=C1)C(F)(F)F |
Molecular Weight | 212.60 g/mol |
The compound lacks stereogenic centers due to the symmetry of the trifluoromethyl group. Isotopic variants, such as deuterated analogs, are not reported in the literature but could theoretically be synthesized for mechanistic studies.
Fluorinated pyridines emerged from foundational work in organofluorine chemistry:
Recent advances include:
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride serves as a building block for:
The compound’s unique electronic properties make it valuable in:
Application | Mechanistic Basis | Example |
---|---|---|
Drug Synthesis | Enhanced metabolic stability | Fluorinated kinase inhibitors |
Catalysis | Metal coordination | Pd complexes for cross-coupling |
Material Science | Low surface energy | Fluoropolymer additives |